2-(5-Iodo-2-methylbenzyl)thiophene
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Overview
Description
2-(5-Iodo-2-methylbenzyl)thiophene: is a heterocyclic compound that contains a thiophene ring substituted with a 5-iodo-2-methylbenzyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodo-2-methylbenzyl)thiophene typically involves the iodination of a methylbenzyl group followed by its attachment to a thiophene ring. One common method starts with 5-iodo-2-methylbenzoic acid, which is converted to 5-iodo-2-methylbenzoyl chloride. This intermediate is then reacted with a thiophene derivative to form the desired compound .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts, solvents, and specific reaction temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various functionalized thiophene derivatives .
Scientific Research Applications
Chemistry: 2-(5-Iodo-2-methylbenzyl)thiophene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for constructing heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its potential to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(5-Iodo-2-methylbenzyl)thiophene in biological systems involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have been used to elucidate these interactions and understand the structure-activity relationship .
Comparison with Similar Compounds
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: This compound is structurally similar and has been studied for its anticancer properties.
2-(5-Bromo-2-methylbenzyl)thiophene:
Uniqueness: 2-(5-Iodo-2-methylbenzyl)thiophene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its iodo group can be selectively modified, making it a versatile intermediate for synthesizing a wide range of derivatives .
Properties
IUPAC Name |
2-[(5-iodo-2-methylphenyl)methyl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHGHJMMMKWHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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